molecular formula C22H26O6 B14774670 2-(1,2-Dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol

2-(1,2-Dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol

Cat. No.: B14774670
M. Wt: 386.4 g/mol
InChI Key: MJPRYKBMEQUDDW-UHFFFAOYSA-N
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Description

2-(1,2-Dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.0]hexane family, known for their rigidity and stability, making them valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol typically involves a multi-step process. One common method is the [2+2] cycloaddition reaction, which forms the bicyclic core. This reaction is often facilitated by photochemical conditions, where light energy is used to drive the formation of the bicyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale photochemical reactors to ensure efficient and consistent synthesis. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to simplify the compound or alter its reactivity.

    Substitution: Common in organic synthesis to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-(1,2-Dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential, particularly in drug design and development.

    Industry: Utilized in the production of polymers and advanced materials due to its stability

Properties

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

IUPAC Name

2-(1,2-dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol

InChI

InChI=1S/C22H26O6/c1-12-3-7-14(8-4-12)17-19(25)21(27)18(15-9-5-13(2)6-10-15)20(26,16(24)11-23)22(17,21)28/h3-10,16-19,23-28H,11H2,1-2H3

InChI Key

MJPRYKBMEQUDDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(C3(C2(C(C3C4=CC=C(C=C4)C)(C(CO)O)O)O)O)O

Origin of Product

United States

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